4-Amino-2-(trifluoromethyl)acetanilide 4-Amino-2-(trifluoromethyl)acetanilide
Brand Name: Vulcanchem
CAS No.: 134514-34-4
VCID: VC21229143
InChI: InChI=1S/C9H9F3N2O/c1-5(15)14-8-3-2-6(13)4-7(8)9(10,11)12/h2-4H,13H2,1H3,(H,14,15)
SMILES: CC(=O)NC1=C(C=C(C=C1)N)C(F)(F)F
Molecular Formula: C9H9F3N2O
Molecular Weight: 218.18 g/mol

4-Amino-2-(trifluoromethyl)acetanilide

CAS No.: 134514-34-4

Cat. No.: VC21229143

Molecular Formula: C9H9F3N2O

Molecular Weight: 218.18 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-2-(trifluoromethyl)acetanilide - 134514-34-4

Specification

CAS No. 134514-34-4
Molecular Formula C9H9F3N2O
Molecular Weight 218.18 g/mol
IUPAC Name N-[4-amino-2-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C9H9F3N2O/c1-5(15)14-8-3-2-6(13)4-7(8)9(10,11)12/h2-4H,13H2,1H3,(H,14,15)
Standard InChI Key WTUVWNQWAIVCDO-UHFFFAOYSA-N
SMILES CC(=O)NC1=C(C=C(C=C1)N)C(F)(F)F
Canonical SMILES CC(=O)NC1=C(C=C(C=C1)N)C(F)(F)F

Introduction

Chemical Identity and Properties

4-Amino-2-(trifluoromethyl)acetanilide is characterized by specific physical and chemical properties that make it valuable for various applications. The compound exists as a solid at room temperature with a well-defined melting point.

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number134514-34-4 / 1579-89-1*
Molecular FormulaC₉H₉F₃N₂O
Molecular Weight218.18 g/mol
IUPAC NameN-[4-amino-2-(trifluoromethyl)phenyl]acetamide
Physical State (20°C)Solid
Melting Point118.0 to 122.0 °C (specifications) / 119 °C (reference)
PubChem CID2735954
Standard InChIInChI=1S/C9H9F3N2O/c1-5(15)14-8-3-2-6(13)4-7(8)9(10,11)12/h2-4H,13H2,1H3,(H,14,15)
Standard InChIKeyWTUVWNQWAIVCDO-UHFFFAOYSA-N

*Note: There appears to be a discrepancy in the CAS numbers reported in different sources . This may be due to variations in naming conventions or could represent closely related compounds.

Table 2: Alternative Names

Alternative Name
5-Acetamido-2-aminobenzotrifluoride
4-Acetamido-2-(trifluoromethyl)aniline
2-Amino-5-acetamidobenzotrifluoride
4'-Amino-2'-(trifluoromethyl)acetanilide
4'-Amino-3'-(trifluoromethyl)acetanilide
SCHEMBL3050753

The compound's multiple synonyms across scientific literature reflect its importance in various research fields and applications .

Classification CategoryClassificationHazard Statement
Acute toxicity, oralCategory 4H302 - Harmful if swallowed
Skin corrosion/irritationCategory 2H315 - Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319 - Causes serious eye irritation
Specific target organ toxicity, single exposureCategory 3H335 - May cause respiratory irritation

The safety data sheet indicates several precautionary measures that should be implemented when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray, rinsing cautiously with water for several minutes if eye contact occurs, and seeking medical attention if feeling unwell . According to the NFPA health hazard rating, the compound is classified as a level 3 hazard, indicating that short exposure could cause serious temporary or residual injury even with prompt medical attention .

Synthesis Methods and Approaches

While the search results don't provide a direct synthesis protocol for 4-Amino-2-(trifluoromethyl)acetanilide, we can draw insights from related compounds with similar structural features. The synthesis of related trifluoromethylated compounds often involves strategic approaches to incorporate the trifluoromethyl group and other functional moieties.

For instance, the preparation of 4-amino-2-trifluoromethyl benzonitrile (a related compound) involves a three-step approach starting from m-trifluoromethyl fluorobenzene: positioning bromination, cyano group replacement, and aminolysis substitution . This synthetic route achieves high purity (over 99%) with a total yield of 73-75% .

Another potential approach for trifluoromethyl-containing compounds involves the use of perfluoroalkanesulfinates (RfSO2Na) as reagents, which has been documented for the synthesis of trifluoromethyl amines . These methodologies could potentially be adapted for the synthesis of 4-Amino-2-(trifluoromethyl)acetanilide with appropriate modifications.

Applications in Scientific Research and Industry

Pharmaceutical Applications

4-Amino-2-(trifluoromethyl)acetanilide serves as a key building block in pharmaceutical development, particularly in the creation of anti-inflammatory and analgesic drugs . The trifluoromethyl group is a valuable structural feature in medicinal chemistry, often enhancing drug properties such as:

  • Improved metabolic stability

  • Enhanced lipophilicity

  • Increased binding affinity to target proteins

  • Modified electronic properties of the molecule

These characteristics make the compound a valuable intermediate in designing novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles .

Agricultural Chemical Applications

In agriculture, 4-Amino-2-(trifluoromethyl)acetanilide is utilized in formulating agrochemicals, where it enhances the efficacy of herbicides and pesticides . The unique properties of the trifluoromethyl group contribute to:

  • Increased resistance to biological degradation

  • Enhanced penetration through plant cuticles

  • Improved binding to target sites in pests or unwanted plants

  • Greater stability under field conditions

These properties make trifluoromethyl-containing compounds particularly valuable in developing agricultural chemicals with higher potency and lower environmental impact .

Material Science Applications

The compound is explored for its potential in creating advanced materials, particularly in polymers that require specific thermal and mechanical properties . Materials containing trifluoromethyl groups often exhibit:

  • Enhanced thermal stability

  • Increased chemical resistance

  • Unique surface properties (hydrophobicity, oleophobicity)

  • Improved mechanical strength under extreme conditions

These properties make 4-Amino-2-(trifluoromethyl)acetanilide a candidate for incorporation into specialty polymers and materials for demanding applications .

Biochemical Research Applications

Researchers utilize this compound to study enzyme inhibition and metabolic pathways, aiding in the understanding of drug interactions and biological processes . The trifluoromethyl group can serve as:

  • A metabolic blocking group

  • A probe for binding interactions due to its unique electronic properties

  • A molecular handle for tracking compound distribution in biological systems

  • A tool for investigating structure-activity relationships

These applications make the compound valuable in fundamental biochemical research and in developing tools for biological pathway elucidation .

Analytical Chemistry Applications

In analytical chemistry, 4-Amino-2-(trifluoromethyl)acetanilide is employed as a standard in chromatography and spectrometry, helping in the accurate analysis of complex mixtures . Its utility stems from:

  • Distinct chromatographic behavior

  • Characteristic spectroscopic signatures from the trifluoromethyl group

  • Stability under various analytical conditions

  • Well-defined chemical structure for calibration purposes

These properties make it a useful reference compound for method development and validation in analytical sciences .

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